![molecular formula C17H27N3O2 B5660194 (3R*,4R*)-3-cyclobutyl-4-methyl-1-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-3-pyrrolidinol](/img/structure/B5660194.png)
(3R*,4R*)-3-cyclobutyl-4-methyl-1-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-3-pyrrolidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of complex molecules involving imidazole rings, similar to the component in the queried compound, often utilizes transition metal catalysis or metal-free approaches for functionalization. The focus on imidazo[1,2-a]pyridines, for instance, reveals a broad interest in developing novel methods for synthesis and functionalization due to their significant medicinal properties (Shankar et al., 2023). These methods can potentially be applied or adapted for the synthesis of the compound , given the structural similarities.
Molecular Structure Analysis
The molecular structure of compounds containing imidazole and pyrrolidinol components is of great interest due to their wide range of biological activities. The structure-activity relationship (SAR) is crucial in understanding how variations in the molecular structure can affect biological efficacy and interactions with biological targets. Research on similar scaffolds, such as pyrazolo[3,4-b]pyridine, emphasizes the versatility of these structures in binding to various enzymes and receptors, suggesting that detailed structural analysis of our compound could reveal significant biological potential (Wenglowsky, 2013).
Chemical Reactions and Properties
Imidazole and pyrrolidinol derivatives exhibit a wide range of chemical reactivities, including participation in C-H functionalization and acting as precursors in the synthesis of heterocyclic compounds. These functionalities enable the construction of complex molecular architectures and are indicative of the reactive nature of compounds containing these moieties (Gomaa & Ali, 2020). Understanding these chemical properties is vital for manipulating the compound for specific synthetic or medicinal applications.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, of heterocyclic compounds like imidazoles and pyrrolidinols are influenced by their molecular structure. While specific data on the queried compound was not available, studies on related compounds suggest that modifications to the heterocyclic core or side chains can significantly alter these physical properties, affecting their pharmacokinetic profiles and material applications (Boča et al., 2011).
Chemical Properties Analysis
The chemical properties of imidazole and pyrrolidinol derivatives, including their acid-base behavior, reactivity towards nucleophiles and electrophiles, and participation in hydrogen bonding, play a crucial role in their biological activity and interaction with biological macromolecules. Studies on related compounds highlight the importance of these properties in drug design and synthetic chemistry (Petri et al., 2021).
Propiedades
IUPAC Name |
1-[(3R,4R)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-4-(2-methylimidazol-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-13-11-20(12-17(13,22)15-5-3-6-15)16(21)7-4-9-19-10-8-18-14(19)2/h8,10,13,15,22H,3-7,9,11-12H2,1-2H3/t13-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZTVINKDTUMHO-DYVFJYSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C2CCC2)O)C(=O)CCCN3C=CN=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C2CCC2)O)C(=O)CCCN3C=CN=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

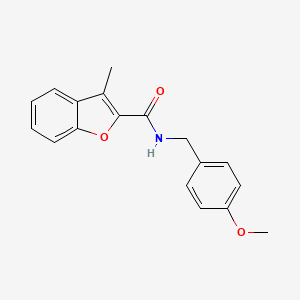

![N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5660128.png)
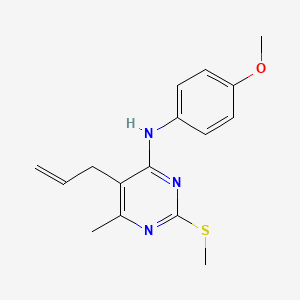
![N-{3-[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethyl-1-piperidinyl]-3-oxopropyl}-N-methylmethanesulfonamide](/img/structure/B5660151.png)
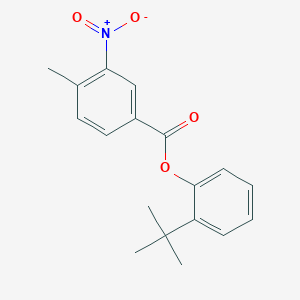
![4-[(5-chloro-2-hydroxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B5660161.png)
![N-ethyl-3-({[3-(2-fluorophenyl)propyl]amino}sulfonyl)-N-methylbenzamide](/img/structure/B5660169.png)
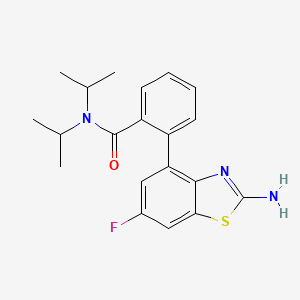
![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(3-methyl-2-thienyl)methyl]piperidine](/img/structure/B5660186.png)
![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5660196.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B5660200.png)
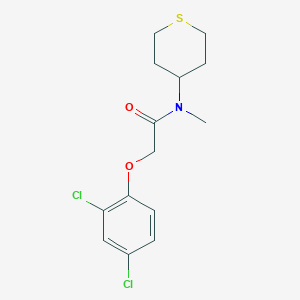
![2-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)-2-azaspiro[4.5]decan-3-one](/img/structure/B5660211.png)